molecular formula C48H98O6 B12659006 2,4,5-Tri-O-tetradecyl-D-glucitol CAS No. 93919-37-0

2,4,5-Tri-O-tetradecyl-D-glucitol

Cat. No.: B12659006
CAS No.: 93919-37-0
M. Wt: 771.3 g/mol
InChI Key: FMWGXHAYSHONFH-AVNIMNHSSA-N
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Description

2,4,5-Tri-O-tetradecyl-D-glucitol: is a chemical compound with the molecular formula C48H98O6 It is a derivative of D-glucitol, where three hydroxyl groups at positions 2, 4, and 5 are substituted with tetradecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tri-O-tetradecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of tetradecyl groups. The reaction conditions often require the use of protecting groups, such as acetals or silyl ethers, to ensure selective substitution at the desired positions. Common reagents used in the synthesis include tetradecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tri-O-tetradecyl-D-glucitol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2,4,5-Tri-O-tetradecyl-D-glucitol involves its interaction with lipid bilayers and cell membranes. The tetradecyl groups allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in studying membrane dynamics .

Comparison with Similar Compounds

  • 2,3,4,5-Tetra-O-tetradecyl-D-glucitol
  • 2,4,6-Tri-O-tetradecyl-D-glucitol
  • 2,4,5-Tri-O-dodecyl-D-glucitol

Comparison: Compared to similar compounds, 2,4,5-Tri-O-tetradecyl-D-glucitol is unique due to its specific substitution pattern, which influences its chemical properties and applications. For example, the presence of tetradecyl groups at positions 2, 4, and 5 provides a distinct hydrophobic character, making it more effective as a surfactant compared to compounds with shorter alkyl chains .

Properties

CAS No.

93919-37-0

Molecular Formula

C48H98O6

Molecular Weight

771.3 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,4,5-tri(tetradecoxy)hexane-1,3,6-triol

InChI

InChI=1S/C48H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-52-45(43-49)47(51)48(54-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46(44-50)53-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45-51H,4-44H2,1-3H3/t45-,46+,47+,48+/m0/s1

InChI Key

FMWGXHAYSHONFH-AVNIMNHSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O

Origin of Product

United States

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